![molecular formula C8H10O2 B14381030 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89955-14-6](/img/structure/B14381030.png)
6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound featuring an oxygen bridge and a double bond. This compound is known for its unique structural properties and has been studied for various applications in organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-8-oxabicyclo[32
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octane: Known for its biological activity and used in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the methyl group and double bond.
Uniqueness: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to its specific structural features, including the methyl group and the double bond.
Propiedades
Número CAS |
89955-14-6 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
6-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C8H10O2/c1-5-2-7-3-6(9)4-8(5)10-7/h2,7-8H,3-4H2,1H3 |
Clave InChI |
NDRIVIMKZFSCTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2CC(=O)CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
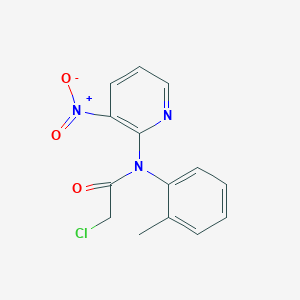
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
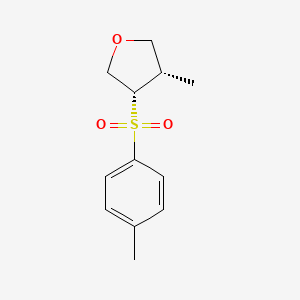
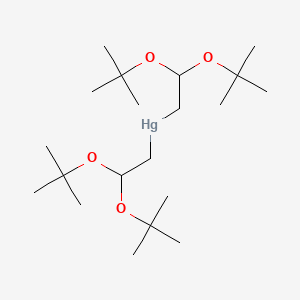
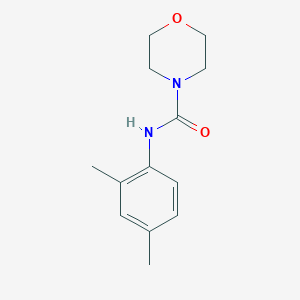
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
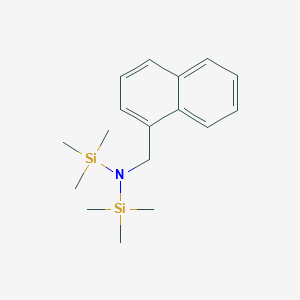
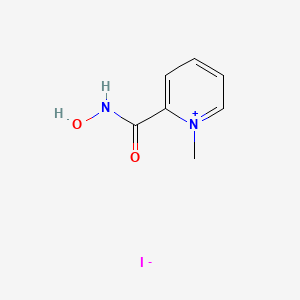

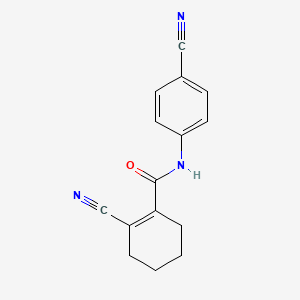
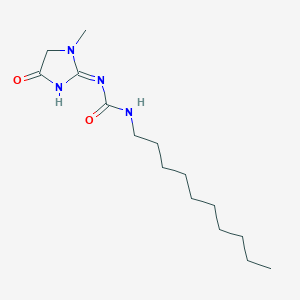
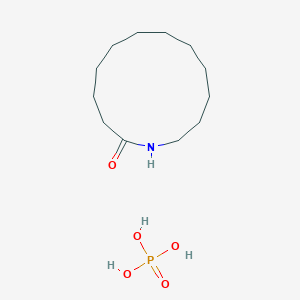
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
